dTDP-D-glucuronate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H21N2O17P2-3 |
|---|---|
Molecular Weight |
575.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H24N2O17P2/c1-5-3-18(16(26)17-13(5)23)8-2-6(19)7(32-8)4-31-36(27,28)35-37(29,30)34-15-11(22)9(20)10(21)12(33-15)14(24)25/h3,6-12,15,19-22H,2,4H2,1H3,(H,24,25)(H,27,28)(H,29,30)(H,17,23,26)/p-3/t6-,7+,8+,9-,10-,11+,12-,15?/m0/s1 |
InChI Key |
WNUWWHMCMPDGLG-NESOPGPVSA-K |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
Biosynthesis Pathways of Dtdp D Glucuronate
Precursor Substrates for dTDP-D-Glucuronate Formation
The formation of this compound requires two primary precursor molecules: D-glucose 1-phosphate and deoxythymidine triphosphate (dTTP).
Origin of D-Glucose 1-Phosphate
D-glucose 1-phosphate (G-1-P) is a key intermediate in carbohydrate metabolism, originating from several pathways. In the context of nucleotide sugar biosynthesis, including that of dTDP-sugars, G-1-P is typically derived from glucose-6-phosphate through the action of phosphoglucomutase. Glucose-6-phosphate itself is a product of glucose phosphorylation, the initial step of glycolysis. G-1-P can also be generated from glycogen (B147801) or starch breakdown via glycogen phosphorylase. researchgate.net
Role of Deoxythymidine Triphosphate (dTTP)
Deoxythymidine triphosphate (dTTP) is one of the four standard deoxyribonucleotides that are the building blocks of DNA. Its role in dTDP-sugar biosynthesis is to provide the deoxythymidine diphosphate (B83284) (dTDP) moiety, which activates the sugar molecule for subsequent enzymatic transformations and incorporation into complex carbohydrates. The coupling of dTTP with glucose-1-phosphate provides the necessary energy and molecular handle for the sugar to enter the dTDP-sugar metabolic pathway. nih.govontosight.aiacs.org
Enzymatic Steps in this compound Synthesis
The synthesis of this compound from its precursors involves at least two main enzymatic steps: the formation of dTDP-D-glucose and the subsequent oxidation of the glucose moiety to glucuronate.
dTDP-D-Glucose Formation via Glucose-1-Phosphate Thymidylyltransferase (RmlA Homologs)
The first committed step in this pathway is the formation of dTDP-D-glucose from D-glucose 1-phosphate and dTTP. This reaction is catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase, also known as dTDP-glucose pyrophosphorylase. nih.govontosight.aiuniprot.orguniprot.orgwikipedia.org This enzyme is often referred to as RmlA, particularly in the context of the dTDP-L-rhamnose biosynthesis pathway, where it catalyzes the initial step. nih.govresearchgate.netfrontiersin.org The reaction involves the condensation of dTTP and G-1-P, yielding dTDP-D-glucose and pyrophosphate (PPi). nih.govontosight.aiacs.orgwikipedia.org The reaction mechanism typically follows a sequential ordered bi bi mechanism where substrates bind in a specific order. nih.govuniprot.org Studies on RmlA homologs, such as those from Pseudomonas aeruginosa and Escherichia coli, have provided insights into the enzyme's structure and catalytic activity. nih.govacs.orguniprot.orguniprot.orgresearchgate.net RmlA is often a homotetramer, with each monomer containing functional subdomains responsible for nucleotide and carbohydrate binding. nih.gov
The reaction catalyzed by RmlA homologs can be represented as:
dTTP + α-D-glucose 1-phosphate ⇌ dTDP-α-D-glucose + Pyrophosphate (PPi) uniprot.orguniprot.org
This reaction is reversible, and the enzyme can also catalyze the pyrophosphorolysis of dTDP-D-glucose. nih.govuniprot.orguniprot.org
Oxidation of dTDP-D-Glucose to this compound by Dehydrogenases (e.g., UDP-Glucose 6-Dehydrogenase Homologs)
Following the formation of dTDP-D-glucose, the next crucial step for this compound synthesis is the oxidation of the glucose moiety at the C-6 position to form a carboxyl group. This oxidation is typically catalyzed by a dehydrogenase enzyme. While UDP-glucose 6-dehydrogenase (UGDH) is well-known for catalyzing the oxidation of UDP-D-glucose to UDP-D-glucuronate, homologous enzymes are likely involved in the oxidation of dTDP-D-glucose. researchgate.net
The KEGG database indicates a reaction where dTDP-glucose is converted to this compound with the involvement of an oxidoreductase (EC 1.1.1.-), utilizing NAD+ as a cofactor and producing NADH and H+. genome.jp This enzymatic step is analogous to the UGDH-catalyzed reaction in the UDP-sugar pathway. researchgate.net
The oxidation reaction can be represented as:
dTDP-D-glucose + 2 NAD + HO ⇌ this compound + 2 NADH + 2 H genome.jp
This step introduces the uronic acid functionality to the dTDP-linked sugar.
Genetic Organization of this compound Biosynthesis
The genes encoding the enzymes involved in nucleotide sugar biosynthesis pathways, including those for dTDP-sugars, are often clustered in bacterial genomes. researchgate.netasm.org While specific gene clusters solely dedicated to this compound biosynthesis may not be as extensively documented as those for dTDP-L-rhamnose (the rml operon, containing rmlA, rmlB, rmlC, and rmlD genes), the genes for the initial steps are often found within broader nucleotide sugar biosynthesis loci or exopolysaccharide biosynthesis clusters. researchgate.netasm.orgnih.govnih.govoup.com
For instance, genes related to dTDP-L-rhamnose biosynthesis, which starts with the formation of dTDP-D-glucose catalyzed by RmlA, are frequently found together. frontiersin.orgasm.orgnih.govnih.govresearchgate.net The rmlA gene, encoding glucose-1-phosphate thymidylyltransferase, is a common component of such clusters. uniprot.orguniprot.orgnih.gov The gene encoding the dehydrogenase responsible for oxidizing dTDP-D-glucose to this compound would likely be located within a related genetic locus involved in the synthesis of polysaccharides containing this compound. Studies on exopolysaccharide gene clusters in bacteria like Sphingomonas species have identified genes involved in the synthesis of nucleotide sugar precursors, including those for dTDP-L-rhamnose and UDP-D-glucuronic acid, which are often dispersed or found in clusters. nih.govoup.com The genetic organization can vary between organisms, but the co-localization of genes involved in sequential steps of a biosynthetic pathway is a common theme in bacteria. researchgate.netasm.org
Identification and Characterization of Relevant Gene Clusters
Gene clusters involved in the biosynthesis of dTDP-linked sugars have been identified and characterized in various bacteria. These clusters are frequently associated with the synthesis of cell wall components such as O-antigens and capsular polysaccharides, which often contain unusual sugars. portlandpress.comnih.govoup.comresearchgate.net For example, the cps cluster in Klebsiella pneumoniae is involved in capsule production and contains genes for the biosynthesis of sugar nucleotide precursors like UDP-D-glucose, UDP-D-glucuronate, and dTDP-L-rhamnose. nih.gov Similarly, gene clusters responsible for the synthesis of dTDP-L-rhamnose have been identified in Saccharothrix syringae and Lactobacillus rhamnosus. frontiersin.orgresearchgate.net While these examples focus on other dTDP-sugars, the principle of gene clustering for nucleotide sugar biosynthesis pathways is well-established.
Characterization of these gene clusters typically involves sequencing the genomic region, identifying open reading frames (ORFs), and assigning putative functions based on sequence similarity to known enzymes in databases like KEGG. jmb.or.kroup.com Biochemical characterization of the encoded enzymes is then performed to confirm their activities and substrate specificities. nih.govjmb.or.kroup.com
For instance, studies on the biosynthesis of dTDP-L-rhamnose have characterized the enzymes RmlA (glucose-1-phosphate thymidylyltransferase) and RmlB (dTDP-D-glucose 4,6-dehydratase) encoded within rml gene clusters. frontiersin.orgnih.govjmb.or.kr RmlA catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. frontiersin.orgnih.gov RmlB then dehydrates dTDP-D-glucose to dTDP-4-keto-6-deoxy-glucose. frontiersin.orgnih.govjmb.or.kr While this pathway leads to deoxyhexoses, the initial steps involving dTDP-D-glucose formation are relevant to any dTDP-sugar biosynthesis pathway starting from glucose-1-phosphate.
The presence of genes encoding enzymes like UDP-glucose 6-dehydrogenase (Ugd), which produces UDP-D-glucuronate, within polysaccharide biosynthesis clusters suggests a co-localization of genes for different nucleotide sugar precursors required for the final polysaccharide structure. nih.govresearchgate.net
Genomic Context of this compound Pathway Enzymes
The genes encoding enzymes involved in nucleotide sugar biosynthesis pathways, including those potentially involved in this compound synthesis or its subsequent modifications, are often found clustered together in bacterial genomes. This co-localization is thought to facilitate the coordinated expression of genes required for the synthesis of specific polysaccharides. portlandpress.comoup.comresearchgate.net
The genomic context of these genes can vary between bacterial species and even between different strains of the same species, reflecting the diversity of polysaccharide structures. nih.govoup.com For example, in Klebsiella pneumoniae Kp13, genes encoding enzymes for sugar nucleotide precursors, including UDP-D-glucuronate and dTDP-L-rhamnose, are located within the cps cluster. nih.gov In Sphingomonas sp. ATCC 31555, genes involved in the biosynthesis of nucleotide sugar precursors like UDP-D-glucose, UDP-D-glucuronic acid (UDP-GlcA), and dTDP-L-rhamnose were found to be dispersed on the genome, although dTDP-L-rhamnose biosynthesis genes were in the same locus. asm.org This suggests that while clustering is common, the degree and organization of clustering can differ.
The KEGG database provides insights into the genomic context by linking genes to specific pathways. The entry for dTDP-alpha-D-glucuronic acid decarboxylase (K21332) lists several genes from different organisms that are orthologs of this enzyme, indicating its presence in various bacterial genomes, often in the context of polyketide sugar unit biosynthesis. kegg.jp
Studies examining O-antigen gene clusters in Providencia alcalifaciens have identified genes homologous to rmlA (glucose 1-phosphate thymidylyltransferase) within these clusters, indicating their role in initiating the synthesis of dTDP-sugars that are components of the O-antigen. oup.com
The genomic organization of these clusters can include genes for:
Nucleotide sugar biosynthesis enzymes: Such as nucleotidyltransferases (e.g., RmlA) and modifying enzymes (e.g., dehydratases, epimerases, dehydrogenases). frontiersin.orgnih.govportlandpress.comjmb.or.kr
Glycosyltransferases: Enzymes responsible for linking the activated sugar units together to form the polysaccharide chain. nih.govasm.org
Polysaccharide assembly and transport proteins: Including Wzy (polymerase), Wzx (transporter), Wza, Wzb, and Wzc (capsule assembly/export proteins). portlandpress.comnih.govoup.com
Regulatory elements: Genes involved in controlling the expression of the cluster. researchgate.net
The specific complement and arrangement of genes within these clusters determine the structure and composition of the resulting polysaccharide.
Here is a table summarizing some enzymes potentially relevant to dTDP-sugar biosynthesis based on the search results, including those involved in related pathways:
| Enzyme Name | EC Number | Reaction Catalyzed | Associated Pathway/Product (Examples from Search) | PubChem CID (Approximate - based on enzyme function, specific compound CID needed) |
| Glucose-1-phosphate thymidylyltransferase (RmlA) | 2.7.7.24 | dTTP + α-D-glucose 1-phosphate → diphosphate + dTDP-D-glucose | dTDP-L-rhamnose biosynthesis, O-antigen synthesis | N/A (Enzyme) |
| dTDP-D-glucose 4,6-dehydratase (RmlB) | 4.2.1.46 | dTDP-D-glucose → dTDP-4-keto-6-deoxy-D-glucose + H₂O | dTDP-L-rhamnose biosynthesis, Deoxyhexose biosynthesis | N/A (Enzyme) |
| UDP-glucose 6-dehydrogenase (Ugd) | 1.1.1.22 | UDP-D-glucose + 2 NAD⁺ + H₂O → UDP-D-glucuronate + 2 NADH + 2 H⁺ | UDP-D-glucuronate biosynthesis, Bacterial capsule synthesis | N/A (Enzyme) |
| dTDP-alpha-D-glucuronic acid decarboxylase | 1.1.1.- | This compound:NAD+ oxidoreductase (decarboxylating) | Polyketide sugar unit biosynthesis (KEGG) | N/A (Enzyme) |
Note: PubChem CIDs are for the compounds, not the enzymes. Specific CIDs for this compound and related nucleotide sugars are provided in the final table.
The identification and characterization of these gene clusters and the enzymes they encode are crucial for understanding the biosynthesis of this compound and other nucleotide sugars, as well as for potential biotechnological applications in synthesizing these compounds or modifying bacterial polysaccharides.
Enzymology and Structural Biology of Dtdp D Glucuronate Metabolism
Characterization of dTDP-D-Glucuronate Synthesizing Enzymes
Enzymes involved in the synthesis of this compound or its metabolic precursors have been characterized to understand their catalytic properties and substrate preferences.
Kinetic Parameters and Substrate Specificity
Studies on enzymes that utilize dTDP-glucose, a precursor to this compound or related deoxy sugars, provide insights into their kinetic behavior and substrate specificity. For example, the enzyme CalS8, identified as a TDP-α-D-glucose dehydrogenase, shows a preference for TDP-Glc over UDP-Glc, with a significantly lower Km for TDP-Glc. nih.govnih.gov This suggests a unique base specificity among some sugar nucleotide-dependent dehydrogenases. Another enzyme, dTDP-glucose 4,6-dehydratase (RmlB), accepts dTDP-glucose as a substrate, converting it to dTDP-4-keto-6-deoxy-glucose. researchgate.netnih.govjmb.or.kr Kinetic parameters for RmlB from Saccharothrix syringae have been determined, with Km and kcat values for dTDP-glucose reported as 98.60 μM and 11.2 s−1, respectively. nih.gov Some studies on UDP-glucose dehydrogenases (UGDHs), which synthesize UDP-glucuronic acid, have also examined their activity with alternative nucleotide sugars like TDP-glucose, although typically with lower efficiency compared to UDP-glucose. nih.govnih.gov
Table 1: Kinetic Parameters of Selected Enzymes Involved in NDP-Sugar Metabolism
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Organism | Citation |
| CalS8 (TDP-α-D-glucose dehydrogenase) | TDP-Glc | >15-fold preference over UDP-Glc | - | Calicheamicin biosynthesis | nih.govnih.gov |
| RmlB (dTDP-glucose 4,6-dehydratase) | dTDP-glucose | 98.60 | 11.2 | Saccharothrix syringae | nih.gov |
| UGDH | UDP-glucose | 18.7 | - | Sugarcane | nih.gov |
| UGDH | NAD+ | 72.2 | - | Sugarcane | nih.gov |
| UGDH | UDP-glucose | 120-335 | Variable | Arabidopsis | oup.com |
| UGDH | NAD+ | ~40 | - | Arabidopsis | oup.com |
| UGDH | TDP-Glc | Lower efficiency than UDP-Glc | - | Bacillus cereus | nih.gov |
Note: Kinetic parameters can vary depending on the organism and experimental conditions.
Studies on the substrate specificity of dTDP-D-glucose 4,6-dehydratase from E. coli have shown that while dTDP-glucose is the primary substrate, some non-natural substrates like dTDP-3-deoxyglucose and dTDP-3-azido-3-deoxyglucose can also be converted, albeit with different kinetic parameters. nih.gov
Cofactor Requirements (e.g., NAD+/NADH)
Enzymes involved in the oxidative steps of dTDP-sugar metabolism, such as dehydrogenases and dehydratases, typically require NAD+ as a cofactor. nih.govfrontiersin.orgoup.comualberta.caacs.orggenome.jpresearchgate.net NAD+ acts as a hydride acceptor during the oxidation of the sugar moiety. For instance, UDP-glucose dehydrogenase, which converts UDP-glucose to UDP-glucuronic acid, is an NAD+-dependent enzyme, producing NADH in the process. oup.comualberta.cagenome.jp Similarly, dTDP-D-glucose 4,6-dehydratase (RmlB) requires NAD+ for the dehydration of dTDP-D-glucose to dTDP-4-keto-6-deoxy-glucose, with NAD+ being reduced to NADH during the reaction. researchgate.netnih.govfrontiersin.org The regeneration of NAD+ from NADH is crucial for maintaining catalytic activity and can be achieved through various enzymatic methods. illinois.edu
Structural Analysis of Key Biosynthetic Enzymes
Structural studies, particularly using X-ray crystallography, have provided detailed insights into the architecture and catalytic mechanisms of enzymes involved in dTDP-sugar metabolism.
Active Site Architecture and Catalytic Mechanisms
Structural analyses, combined with mutagenesis studies, have helped elucidate the active site architecture and proposed catalytic mechanisms of these enzymes. The active site of enzymes like UDP-glucose dehydrogenase and dTDP-D-glucose 4,6-dehydratase is typically located in a cleft formed by different domains of the protein. researchgate.netnih.govresearchgate.net Conserved residues within the active site play crucial roles in substrate binding, cofactor positioning, and catalysis. For instance, in UDP-glucose dehydrogenase, residues like lysine (B10760008) and aspartate have been implicated in the catalytic mechanism, potentially acting as general bases or stabilizing intermediates. researchgate.netacs.org In dTDP-D-glucose 4,6-dehydratase (RmlB), conserved residues like tyrosine and lysine are part of the active site and are thought to be involved in the catalytic process, including hydride transfer and proton abstraction. researchgate.netnih.govresearchgate.net The mechanism of 4,6-dehydratases is proposed to involve an initial oxidation step at the C4 position of the glucose ring by NAD+, followed by elimination of water and a subsequent reduction step. wisc.edu
Enzyme Conformational Dynamics and Catalytic Turnover
While crystal structures provide snapshots, enzymes are dynamic molecules that undergo conformational changes during their catalytic cycle. These conformational dynamics can be important for substrate binding, product release, and efficient catalytic turnover. Although specific detailed studies on the conformational dynamics directly linked to this compound synthesizing enzymes are less extensively documented in the provided results, research on related enzymes like UDP-glucose dehydrogenase and other nucleotide sugar-modifying enzymes suggests that conformational changes can play a role in catalysis. ugent.bemdpi.comelifesciences.org For example, in some enzymes, the binding of the nucleotide sugar and cofactor can induce conformational changes that optimize the active site for the chemical reaction. ugent.be Conformational changes in the cofactor itself, such as the bending of the nicotinamide (B372718) ring in NADH bound to RmlB, have also been observed and may influence catalytic efficiency. researchgate.net Further studies are needed to fully elucidate the role of conformational dynamics in the catalytic turnover of this compound synthesizing enzymes.
Enzymes Utilizing this compound (Further Transformations)
This compound serves as a key nucleotide sugar precursor in specific metabolic pathways, notably in the biosynthesis of polyketide sugar units guidetopharmacology.orguni.lu. The enzymatic transformations involving this compound are crucial for generating the diverse sugar moieties found in various natural products. A primary enzyme identified that directly utilizes this compound as a substrate for further modification is dTDP-alpha-D-glucuronic acid decarboxylase guidetopharmacology.orgctpharma.com.tr.
This enzyme catalyzes a specific reaction that alters the uronic acid moiety of this compound. This transformation is a critical step in pathways where dTDP-linked sugars are synthesized for subsequent incorporation into complex molecules.
Glucuronate-Modifying Enzymes
Within the context of this compound metabolism, enzymes that modify the glucuronate residue play a central role. The dTDP-alpha-D-glucuronic acid decarboxylase exemplifies this category. This enzyme is responsible for the decarboxylation of the glucuronate component of this compound guidetopharmacology.orgctpharma.com.tr. The reaction involves the removal of a carboxyl group, typically following an oxidation step, leading to the formation of a pentose (B10789219) derivative attached to the dTDP moiety.
The specific reaction catalyzed by dTDP-alpha-D-glucuronic acid decarboxylase is an NAD+-dependent process, resulting in the formation of dTDP-4-oxo-alpha-D-xylose, carbon dioxide, NADH, and a proton guidetopharmacology.orgctpharma.com.tr. This enzymatic modification effectively converts a dTDP-linked hexuronic acid into a dTDP-linked pentose with a keto group.
Epimerases and Decarboxylases Acting on Uronic Acid Nucleotide Sugars
Uronic acid nucleotide sugars, including both UDP-glucuronate and dTDP-glucuronate, are substrates for a variety of epimerases and decarboxylases that modify their sugar moieties. These enzymes are often involved in the biosynthesis of diverse activated sugars required for the synthesis of polysaccharides, glycoconjugates, and other specialized metabolites.
dTDP-alpha-D-glucuronic acid decarboxylase is a direct example of a decarboxylase acting on a uronic acid nucleotide sugar, specifically this compound. Its NAD+-dependent mechanism leads to the decarboxylation at the C6 position after oxidation at C4, yielding a dTDP-linked pentose guidetopharmacology.orgctpharma.com.tr.
While this compound-specific epimerases are less commonly reported, epimerases acting on the related nucleotide sugar UDP-glucuronate are well-characterized examples within this broader enzyme class. UDP-glucuronate 4-epimerase (EC 5.1.3.6), for instance, catalyzes the interconversion between UDP-glucuronate and UDP-galacturonic acid by inverting the configuration at the C4 position of the uronic acid residue wikipedia.orgfishersci.co.uknih.govwikipedia.orgmetabolomicsworkbench.org. Another example is UDP-glucuronate 5'-epimerase (EC 5.1.3.12), which interconverts UDP-glucuronate and UDP-L-iduronate fishersci.cagithub.com. These UDP-glucuronate modifying enzymes illustrate the types of transformations that can occur on uronic acid nucleotide sugars, involving epimerization at different carbon positions.
Many of the enzymes that catalyze the modification of nucleotide sugars, including both decarboxylases and epimerases acting on uronic acid nucleotide sugars, belong to the large and diverse short-chain dehydrogenase/reductase (SDR) superfamily wikipedia.orgfishersci.co.ukontosight.aiwikipedia.orgnih.govh-its.orguni.lu. Enzymes within this superfamily typically share a characteristic Rossmann-fold NAD(P)H/NAD(P)+ binding domain and a conserved catalytic triad (B1167595) wikipedia.orgfishersci.co.ukontosight.aiwikipedia.orgnih.govuni.lu. The catalytic mechanism often involves an initial NAD+-dependent oxidation at the C4' position of the sugar, generating a keto intermediate that is then subject to epimerization or decarboxylation depending on the specific enzyme wikipedia.orgfishersci.co.uknih.gov. The precise positioning of the substrate and active site residues dictates the specific reaction outcome, preventing unintended transformations like decarboxylation in epimerases wikipedia.orgfishersci.co.uk.
The study of these enzymes, including dTDP-alpha-D-glucuronic acid decarboxylase and the related UDP-glucuronate modifying enzymes, provides valuable insights into the complex pathways of nucleotide sugar metabolism and the structural features that govern enzyme specificity and catalysis.
Here is a summary of key enzymes discussed:
| Enzyme Name | Substrate(s) | Product(s) | Reaction Type | Cofactor |
| dTDP-alpha-D-glucuronic acid decarboxylase | This compound, NAD+ | dTDP-4-oxo-alpha-D-xylose, CO2, NADH, H+ | Decarboxylation | NAD+ |
| UDP-glucuronate 4-epimerase | UDP-glucuronate | UDP-galacturonic acid | Epimerization | NAD+ |
| UDP-glucuronate 5'-epimerase | UDP-glucuronate | UDP-L-iduronate | Epimerization | NAD+ |
| UDP-glucuronic acid decarboxylase | UDP-glucuronic acid, NAD+ | UDP-xylose, CO2, NADH, H+ | Decarboxylation | NAD+ |
Biological Roles and Metabolic Fates of Dtdp D Glucuronate
dTDP-D-Glucuronate as a Precursor for Glycoconjugate Synthesis in Prokaryotes
The incorporation of D-glucuronic acid is a common feature in a variety of bacterial polysaccharides. The canonical pathway for this involves the use of UDP-D-glucuronate as the activated sugar donor, which is synthesized from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase. csic.es However, research has revealed that alternative pathways involving thymidine (B127349) diphosphate (B83284) (TDP) sugars exist, pointing to a potential role for this compound in these processes.
A key discovery was made in the foodborne pathogen Bacillus cereus, which possesses a UDP-glucose 6-dehydrogenase capable of utilizing dTDP-D-glucose as a substrate to produce this compound. nih.gov This finding, confirmed through mass spectrometry and NMR, provides direct evidence for the in vivo potential for this compound biosynthesis in bacteria. nih.gov This capability suggests that in certain organisms or under specific conditions, this compound may serve as an alternative donor for glycoconjugate synthesis.
Bacterial extracellular polysaccharides (EPS) are crucial for biofilm formation, adhesion, and protection from environmental stresses. miloa.eu Many of these polymers, such as xanthan, incorporate glucuronic acid into their repeating units, a process typically reliant on UDP-D-glucuronate. miloa.eu The demonstrated ability of bacteria like B. cereus to synthesize this compound raises the possibility that it could be used as a substrate by specific glycosyltransferases for EPS assembly in some species. nih.gov
The O-antigen is the outermost component of the lipopolysaccharide (LPS) layer in Gram-negative bacteria and is a major determinant of serological specificity and virulence. csic.es The structures of O-antigens are highly variable and can include acidic sugars like D-glucuronic acid. While UDP-D-glucuronate is the well-established precursor for this sugar in the O-antigens of many bacteria, the existence of this compound synthesis suggests it may be a substrate in other, less-characterized O-antigen biosynthetic pathways. csic.esnih.gov
Capsular polysaccharides (CPS) form a protective layer around many pathogenic bacteria, shielding them from the host immune system and contributing significantly to virulence. csic.es Like EPS and O-antigens, glucuronic acid is a frequent component of these capsules. In organisms such as Streptococcus pneumoniae, UDP-glucuronate is the recognized donor for glucuronic acid addition to the capsular polysaccharide. csic.esnih.gov The enzymatic machinery in B. cereus capable of generating this compound implies that this nucleotide sugar could be a precursor for capsule biosynthesis in bacteria possessing the appropriate glycosyltransferases. nih.gov
Role in Lipopolysaccharide (LPS) O-Antigen Assembly
This compound in Bacterial Virulence Factor Biogenesis
Many of the glycoconjugates discussed—LPS and capsules in particular—are primary virulence factors for pathogenic bacteria. csic.es Their biosynthesis is essential for the pathogen's ability to cause disease. The synthesis of the activated sugar precursors is therefore a critical control point. The established pathway for incorporating glucuronic acid into these virulence factors proceeds via UDP-D-glucuronate. csic.es
The identification of an enzyme in the pathogenic bacterium B. cereus that can synthesize this compound directly links this specific nucleotide sugar to the metabolic network of a pathogen. nih.gov This suggests a potential, if perhaps specialized, role for this compound in the assembly of virulence factors. The regulation and activity of the enzymes that synthesize and potentially utilize this compound could influence the structure and quantity of the final polysaccharide, thereby modulating the bacterium's virulence.
Conversion to Other Nucleotide Sugars for Specific Biological Functions
Nucleotide sugars can serve as branch points in metabolic pathways, where they are converted into other activated sugars required for specific cellular processes. While dTDP-D-glucose is the well-known entry point for the biosynthesis of a vast array of dTDP-activated deoxysugars, evidence suggests that this compound can also be enzymatically modified to generate different sugar derivatives. nih.govfrontiersin.org
The most common pathway for the synthesis of dTDP-activated 6-deoxysugars, such as dTDP-L-rhamnose, begins with the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. nih.govfrontiersin.orgresearchgate.net However, alternative routes from this compound appear to exist.
Bioinformatic evidence from the Kyoto Encyclopedia of Genes and Genomes (KEGG) database points to a putative "dTDP-alpha-D-glucuronic acid decarboxylase" enzyme. genome.jpkegg.jp Such an enzyme would catalyze the removal of the C6 carboxyl group from this compound. This reaction is analogous to the conversion of UDP-D-glucuronate to UDP-D-xylose, a pentose (B10789219) sugar, by UDP-glucuronic acid decarboxylase. nih.govnih.gov A similar decarboxylation of this compound would represent a distinct pathway to generate novel dTDP-activated sugars, potentially deoxypentose derivatives, for use in specialized biosynthesis, such as in the production of polyketide antibiotics. genome.jp
Furthermore, direct enzymatic conversion of this compound has been demonstrated in vitro. The UDP-GlcA 4-epimerase from B. cereus, which normally interconverts UDP-D-glucuronate and UDP-D-galacturonic acid, was also shown to effectively catalyze the epimerization of this compound to dTDP-D-galacturonic acid. nih.gov This represents another metabolic fate for this compound, converting it into a different acidic sugar nucleotide that could then be incorporated into glycans.
Data Tables
Table 1: Research Findings on the Biosynthesis and Conversion of this compound This table summarizes key enzymatic activities involving this compound that have been identified in bacteria.
| Enzyme Name (Organism) | Substrate(s) | Product(s) | Finding | Reference(s) |
| UDP-glucose 6-dehydrogenase (Bacillus cereus) | dTDP-D-glucose, NAD⁺ | This compound , NADH | Demonstrates a biosynthetic route for this compound from a dTDP-glucose precursor. | nih.gov |
| UDP-GlcA 4-epimerase (Bacillus cereus) | This compound | dTDP-D-galacturonic acid | Shows a direct metabolic conversion of this compound to another activated uronic acid. | nih.gov |
| dTDP-alpha-D-glucuronic acid decarboxylase (Putative) | This compound | Putative dTDP-pentose derivative | Bioinformatic evidence suggests a pathway diverging from this compound via decarboxylation. | genome.jpkegg.jp |
Regulatory Mechanisms of Dtdp D Glucuronate Homeostasis
Transcriptional Regulation of Biosynthetic Gene Clusters
The synthesis of dTDP-sugars, including the precursors for dTDP-D-glucuronate, often involves enzymes encoded by genes organized into functional clusters. The expression of these clusters is tightly regulated at the transcriptional level.
A notable example of such regulation is observed in the gellan gum biosynthesis pathway of Sphingomonas elodea. tandfonline.com The precursors for this exopolysaccharide include UDP-D-glucuronic acid and dTDP-L-rhamnose, the latter being synthesized from dTDP-D-glucose, a close relative of this compound. The genes responsible for dTDP-L-rhamnose synthesis, designated rmlABCD, are part of a larger "gel" gene cluster. tandfonline.com
Research has shown that this entire gene cluster is subject to positive regulation. A two-component regulatory protein, GelA, has been identified as a key transcriptional activator. tandfonline.com Overexpression of the gelA gene leads to increased production of gellan, indicating that GelA enhances the transcription of the biosynthetic genes within the cluster, including those in the rml operon. tandfonline.com This coordinated gene expression ensures that all necessary enzymes for the pathway are synthesized in a balanced manner.
Table 1: Genes in the S. elodea Gellan Biosynthesis Cluster
| Gene Region | Gene(s) | Function |
|---|---|---|
| Region I | gelQ, gelK, gelL, gelB | Assembly of tetrasaccharide repeat-units |
| Region III | gelA | Two-component regulatory protein (transcriptional activator) |
| Region III | rmlABCD | Synthesis of the precursor dTDP-L-rhamnose |
Post-Translational Regulation of this compound Synthesizing Enzymes
Beyond transcriptional control, the activity of enzymes in the this compound pathway is fine-tuned by post-translational modifications (PTMs). PTMs are covalent chemical modifications to an enzyme after its synthesis, which can rapidly alter its catalytic efficiency, stability, or localization in response to cellular signals. mdpi.com
Common PTMs that regulate metabolic enzymes include phosphorylation and acylation. mdpi.com
Phosphorylation: This process, mediated by kinases, involves the addition of a phosphate (B84403) group to specific amino acid residues like serine, threonine, or tyrosine. This can activate or deactivate an enzyme by inducing conformational changes that expose or hide the active site. mdpi.com
Acylation: This involves the attachment of an acyl group, such as an acetyl or propionyl group, from donors like acetyl-CoA or propionyl-CoA. Acylation can negatively impact an enzyme's activity or stability. For instance, high levels of propionyl-CoA can lead to the propionylation of acetyl-CoA synthase, which inhibits its function and serves as a negative feedback mechanism. mdpi.com
While specific PTMs for the enzymes directly producing this compound are a subject of ongoing research, the enzymes in precursor pathways, such as dTDP-D-glucose synthesis, are known targets. These modifications allow the cell to rapidly adjust metabolic flux in response to the availability of substrates and energy, as represented by the levels of ATP and acyl-CoAs. mdpi.com
Table 2: Common Post-Translational Modifications in Enzyme Regulation
| Modification Type | Description | General Effect on Enzyme |
|---|---|---|
| Phosphorylation | Addition of a phosphate group to serine, threonine, or tyrosine residues. mdpi.com | Can activate or inactivate the enzyme by changing its conformation. mdpi.com |
| Acetylation | Addition of an acetyl group, typically from acetyl-CoA. mdpi.com | Often results in the suppression of enzyme activity. mdpi.com |
Feedback Inhibition Mechanisms Affecting Pathway Enzymes
Feedback inhibition is a critical and rapid-response regulatory mechanism where the end product of a biosynthetic pathway binds to and inhibits an enzyme acting early in that same pathway. savemyexams.compnas.org This prevents the unnecessary accumulation of the final product and the wasteful consumption of metabolic intermediates. savemyexams.com
The biosynthesis of dTDP-sugars is a classic example of a pathway regulated by feedback inhibition. The enzyme glucose-1-phosphate thymidylyltransferase (RmlA) catalyzes the formation of dTDP-D-glucose, a pivotal first step for a wide range of dTDP-activated sugars. acs.org The catalytic efficiency of RmlA is tightly controlled by a negative feedback loop. acs.org The end product of a related pathway, dTDP-L-rhamnose, has been shown to be a potent allosteric inhibitor of RmlA. acs.org
This inhibition occurs when the end product binds to a regulatory site on the enzyme, distinct from the active site, known as an allosteric site. savemyexams.comacs.org This binding induces a conformational change in the enzyme, which reduces the affinity of the active site for its substrates, thereby slowing down the entire pathway. savemyexams.com This mechanism ensures that the production of dTDP-D-glucose is throttled when downstream products are abundant.
Table 3: Feedback Inhibition of a Key dTDP-Sugar Pathway Enzyme
| Enzyme | Function | Inhibitor | Inhibition Mechanism |
|---|
Advanced Methodologies in Dtdp D Glucuronate Research
Recombinant Protein Expression and Purification for Enzymatic Studies
The functional characterization of enzymes that catalyze the formation of dTDP-D-glucuronate and related nucleotide sugars heavily relies on obtaining pure, active proteins. Recombinant DNA technology is the cornerstone of this process, enabling the high-level production of target enzymes in microbial hosts, most commonly Escherichia coli. nih.govfrontiersin.org
The general workflow begins with the cloning of the gene encoding the enzyme of interest into an expression vector, such as the pET series plasmids. nih.gov These vectors often incorporate an affinity tag, like a polyhistidine (His-tag), which facilitates subsequent purification. nih.gov The recombinant plasmid is then transformed into a suitable E. coli expression strain, such as BL21(DE3). nih.gov
Protein expression is typically induced by adding isopropyl β-d-1-thiogalactopyranoside (IPTG) to the culture medium. nih.gov Following induction, cells are harvested and lysed to release the cellular contents, including the recombinant protein. nih.gov The protein is then purified from the cell lysate, a critical step for eliminating host cell proteins and other contaminants. The most common method for purifying tagged proteins is affinity chromatography. For His-tagged proteins, nickel affinity chromatography is employed, where the tag binds specifically to nickel-charged resin. nih.gov The purified protein can then be eluted from the column. The concentration of the purified protein is often determined using the Bradford method. oup.com
This approach has been successfully used to express and purify a range of enzymes involved in dTDP-sugar biosynthesis, which share common initial steps with the this compound pathway. nih.gov For instance, the enzymes of the dTDP-L-rhamnose pathway (RmlA, RmlB, RmlC, and RmlD) have been recombinantly expressed in E. coli and purified for detailed kinetic and structural studies. nih.govfrontiersin.org Similarly, dTDP-D-glucose 4,6-dehydratase, a key enzyme in many deoxysugar pathways, has been expressed and purified for characterization and application in biocatalysis. jmb.or.kr
Table 1: Examples of Recombinantly Expressed Enzymes in dTDP-Sugar Pathways
| Enzyme | Gene | Source Organism | Expression Host | Purification Method |
| Glucose-1-phosphate thymidylyltransferase | rmlA | Saccharothrix syringae | E. coli BL21(DE3) | Nickel affinity chromatography |
| dTDP-D-glucose 4,6-dehydratase | rmlB | Saccharothrix syringae | E. coli BL21(DE3) | Nickel affinity chromatography |
| dTDP-4-keto-6-deoxy-glucose 3,5-epimerase | rmlC | Saccharothrix syringae | E. coli BL21(DE3) | Nickel affinity chromatography |
| dTDP-4-keto-rhamnose reductase | rmlD | Saccharothrix syringae | E. coli BL21(DE3) | Nickel affinity chromatography |
| dTDP-glucose 4,6-dehydratase | gerE | Streptomyces sp. GERI-155 | E. coli | Ammonium sulfate (B86663) fractionation, DEAE-sepharose CL-6B, and hydroxylapatite column chromatography |
Enzymatic Synthesis and Preparative Scale Production
The chemical synthesis of nucleotide sugars like this compound is often complex and low-yielding. Enzymatic synthesis provides a powerful alternative, offering high specificity and efficiency under mild reaction conditions.
One-Pot Multienzyme Cascade Reactions
For the synthesis of this compound, a potential OPME system would start from D-glucose-1-phosphate and deoxythymidine triphosphate (dTTP). The cascade would involve the sequential action of glucose-1-phosphate thymidylyltransferase (RmlA) to form dTDP-D-glucose, followed by a dTDP-D-glucose dehydrogenase to oxidize the C6 position to a carboxyl group, yielding this compound. researchgate.net While the direct one-pot synthesis of this compound is a subject of ongoing research, analogous systems for other nucleotide sugars are well-established. For example, OPME systems have been successfully developed for the synthesis of UDP-uronic acids and dTDP-L-rhamnose. nih.govnih.gov The synthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTTP has been achieved in a one-pot reaction using four enzymes (RmlA, RmlB, RmlC, RmlD), demonstrating the feasibility of such cascade reactions. nih.gov
Engineering for Enhanced Yield and Specificity
To improve the efficiency of enzymatic synthesis, researchers often turn to protein engineering. magtech.com.cn This involves modifying the enzymes in the cascade to enhance their properties, such as catalytic activity, stability, or substrate specificity. nih.gov One approach is to mutate the allosteric sites of enzymes that are subject to feedback inhibition. For instance, the enzyme RmlA is naturally inhibited by the final product of its pathway, dTDP-L-rhamnose. acs.org By mutating the allosteric binding site, this feedback inhibition can be reduced, leading to improved catalytic efficiency and higher product yields. acs.orgnih.gov
Another strategy is to engineer enzymes to have broader substrate specificity, allowing for the synthesis of unnatural sugar nucleotides. acs.orgnih.gov Directed evolution, which involves generating a large library of enzyme variants and screening for those with improved properties, is a powerful tool for enzyme engineering. magtech.com.cn Furthermore, optimizing reaction conditions such as pH, temperature, and cofactor concentrations is crucial for maximizing the yield in preparative-scale synthesis. nih.gov Immobilization of enzymes on solid supports is another technique that can enhance stability and allow for repeated use of the biocatalysts, making the process more cost-effective for industrial applications. jmb.or.kr
Analytical Techniques for Compound and Product Characterization
The unambiguous identification and structural confirmation of this compound and its biosynthetic intermediates are critical. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical tools used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable technique for determining the precise three-dimensional structure of molecules in solution. portlandpress.com For nucleotide sugars, 1D (¹H) and 2D (e.g., COSY, HSQC) NMR experiments provide detailed information about the connectivity of atoms and the stereochemistry of the sugar moiety.
In the context of this compound research, NMR is used to confirm the identity of the final product and any intermediates formed during enzymatic synthesis. portlandpress.com For example, after an enzymatic reaction, the product can be purified by methods like HPLC and then subjected to NMR analysis. portlandpress.com The chemical shifts and coupling constants of the protons in the glucuronic acid ring and the thymine (B56734) base provide a unique fingerprint of the molecule. hmdb.caspectrabase.com The presence of a carboxyl group at the C6 position of the sugar, a defining feature of glucuronic acid, can be confirmed by the absence of the typical hydroxymethyl proton signals and the presence of a characteristic carboxyl carbon signal in the ¹³C NMR spectrum. NMR has been used extensively to characterize the products of various dTDP-sugar biosynthetic pathways. portlandpress.com
Mass Spectrometry (MS) for Pathway Intermediates and Products
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of compounds and to obtain structural information through fragmentation analysis. sciex.com Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of non-volatile and thermally labile molecules like nucleotide sugars, typically in negative ion mode. researchgate.netnih.gov
MS is invaluable for monitoring the progress of enzymatic reactions and identifying pathway intermediates. researchgate.net By analyzing samples from the reaction mixture at different time points, researchers can detect the disappearance of the substrate and the appearance of the product and any transient intermediates. acs.org Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. sciex.com The fragmentation pattern of this compound would show characteristic fragments corresponding to the loss of the glucuronic acid moiety, the pyrophosphate group, and the thymine base. acs.org This technique has been successfully applied to characterize intermediates in the dTDP-L-rhamnose pathway and to identify various glucuronide conjugates. sciex.comresearchgate.net
Table 2: Analytical Techniques in this compound Research
| Technique | Application | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of purified products and intermediates | - 3D structure and stereochemistry- Confirmation of functional groups (e.g., carboxyl group)- Anomeric configuration |
| Mass Spectrometry (MS) | - Monitoring reaction progress- Identification of intermediates and products- Molecular weight determination | - Molecular weight of compounds- Fragmentation patterns for structural confirmation- Detection of low-level metabolites |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.com Its application in this compound research is indispensable for monitoring enzymatic reactions, analyzing complex biological samples, and purifying the compound for further study. bitesizebio.comuhplcs.comgjmpbu.org
The basic principle of HPLC involves pumping a solvent mixture (mobile phase) through a column packed with an adsorbent material (stationary phase). wikipedia.orgshimadzu.com When a sample is injected into the system, its components travel through the column at different rates depending on their chemical and physical interactions with the stationary phase, leading to their separation. wikipedia.org A detector then measures the amount of each component as it elutes from the column, generating a chromatogram where each peak corresponds to a specific compound. wikipedia.orgshimadzu.com
In the context of this compound research, HPLC is used for:
Monitoring Enzymatic Reactions: Researchers can track the progress of enzymatic reactions involving this compound by separating the substrate, product, and other reaction components over time. bitesizebio.com For instance, the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, a precursor in some pathways, can be monitored. jmb.or.krresearchgate.net
Quantification: HPLC allows for the precise measurement of this compound concentrations in various samples, which is crucial for kinetic studies of enzymes and for assessing the efficiency of biosynthetic pathways. openaccessjournals.comuhplcs.com
Purity Assessment: It is used to determine the purity of synthesized or isolated this compound. njlabs.com
Metabolite Profiling: HPLC can be employed to analyze the metabolic profile of cells or tissues to understand the role of this compound in cellular metabolism. bitesizebio.com
Table 1: HPLC Applications in this compound Related Research
| Application | Description | Common Column Type | Detection Method | Reference |
|---|---|---|---|---|
| Enzyme Activity Assays | Monitoring the conversion of substrates like dTDP-D-glucose to products. | Reversed-phase (e.g., C18) | UV-Vis, Mass Spectrometry (MS) | jmb.or.krresearchgate.net |
| Quantification in Biological Samples | Measuring the concentration of this compound and related metabolites in cell extracts. | Reversed-phase or Ion-exchange | UV-Vis, Mass Spectrometry (MS) | uhplcs.comgjmpbu.org |
| Purification | Isolating this compound from reaction mixtures or biological extracts for structural and functional studies. | Preparative Reversed-phase | UV-Vis | bitesizebio.com |
| Method Validation | Ensuring the accuracy, precision, and linearity of the analytical method for reliable quantification. | Reversed-phase (e.g., C18) | Diode-Array Detection (DAD) | mdpi.com |
Genetic Engineering Approaches for Pathway Elucidation and Manipulation
Genetic engineering techniques are fundamental to understanding the biosynthetic pathways involving this compound. By manipulating the genes that encode the enzymes in these pathways, researchers can elucidate the function of individual genes and engineer organisms for enhanced production of desired compounds. jmb.or.kr
Gene Deletion and Overexpression Studies
Gene deletion (knockout) and overexpression are powerful tools to probe the function of specific genes within a metabolic pathway. jmb.or.krasm.org
Gene Deletion: By deleting a specific gene, scientists can observe the resulting phenotype to infer the gene's function. asm.org For example, deleting a gene suspected to be involved in this compound biosynthesis and observing a halt in the production of a downstream metabolite would confirm the gene's role. In some studies, the deletion of genes in related pathways, such as the dTDP-L-rhamnose biosynthetic pathway, has been performed to redirect metabolic flux and increase the yield of a desired product. jmb.or.kr For example, deleting genes like galU, rffA, and rfbD in E. coli has been shown to increase the production of certain glycosides. jmb.or.kr
Gene Overexpression: Conversely, overexpressing a gene can lead to an increased production of its corresponding enzyme, which can enhance the metabolic flux through a particular pathway. frontiersin.orgtandfonline.com This approach is often used in metabolic engineering to increase the yield of valuable compounds. frontiersin.org For instance, overexpressing genes encoding enzymes like dTDP-glucose pyrophosphorylase has been investigated to increase the production of exopolysaccharides. frontiersin.orgasm.org
Table 2: Examples of Gene Deletion and Overexpression Studies in Pathways Related to dTDP-Nucleotide Sugars
| Organism | Gene(s) Manipulated | Manipulation | Objective | Outcome | Reference |
|---|---|---|---|---|---|
| Escherichia coli | galU, rffA, rfbD | Deletion | Increase production of quercetin (B1663063) 3-O-(6-deoxytalose) | >6.5-fold higher production compared to wild type. | jmb.or.kr |
| Sphingomonas sp. WG | ugp, rmlC, rmlD | Overexpression | Enhance biomass and exopolysaccharide (EPS) production. | Increased biomass. | frontiersin.org |
| Sphingomonas elodea | gelA, gelN | Overexpression | Enhance gellan biosynthesis. | Increased gellan secretion (21.2% for GelA, 48.3% for GelN). | tandfonline.com |
| Saccharothrix espanaensis | ses60310 | Deletion | Identify the rhamnosyltransferase responsible for glycosylation. | Inability to perform the glycosylation reaction. | asm.org |
Site-Directed Mutagenesis for Mechanistic Probing
Site-directed mutagenesis is a precise technique used to create specific changes in the DNA sequence of a gene, resulting in targeted amino acid substitutions in the corresponding protein. cabidigitallibrary.orgneb.com This method is invaluable for studying the structure-function relationships of enzymes, including those that utilize this compound as a substrate. nih.govnih.gov
By mutating specific amino acid residues within the active site of an enzyme, researchers can investigate their roles in substrate binding and catalysis. nih.govnih.gov For example, studies on glucuronic acid decarboxylases have used site-directed mutagenesis to identify key residues essential for the reductive step of the reaction. nih.gov Mutating conserved residues and analyzing the kinetic properties of the resulting mutant enzymes can provide insights into the catalytic mechanism. nih.govnih.gov For instance, changing a threonine to an alanine (B10760859) in UGT76E1 resulted in a complete loss of its activity with UDP-glucose. cabidigitallibrary.org
Table 3: Examples of Site-Directed Mutagenesis in Enzymes of Nucleotide Sugar Pathways
| Enzyme | Organism | Mutation | Purpose of Mutagenesis | Key Finding | Reference |
|---|---|---|---|---|---|
| β1,3-glucuronosyltransferase I (GlcAT-I) | Human | Y84, D113, R156, R161, R310 | Assess the role of conserved residues in UDP-GlcA binding and activity. | Y84 is crucial for uridine (B1682114) binding; R156 is critical for activity but not UDP binding; R161 is essential for activity. | nih.gov |
| Glucuronic acid decarboxylase (EvdS6) | Micromonospora sp. | T126A, N179A | Probe structural determinants for the reductive half of the catalytic cycle. | T126 and N179 were critical for the reduction step, leading to variants that produced almost exclusively the keto sugar product. | nih.gov |
| UGT76E1 | Arabidopsis thaliana | T134A | Investigate the effect on substrate specificity. | The mutant lost its activity with its donor sugar UDP-glucose. | cabidigitallibrary.org |
| dTDP-D-glucose 4,6-dehydratase (RfbB) | Salmonella enterica | Various active site residues | Characterize the active site. | Provided insights into the enzyme mechanism. | jmb.or.kr |
Bioinformatics and Comparative Genomics for Pathway Identification
Bioinformatics and comparative genomics are essential computational approaches for identifying and characterizing biosynthetic pathways, including those for this compound, directly from genomic data. floraandfona.org.infrontiersin.org
Bioinformatics tools are used to mine genome sequences for putative biosynthetic gene clusters (BGCs). floraandfona.org.ind-nb.info These tools, such as antiSMASH and SMURF, predict BGCs by identifying the presence of genes encoding characteristic biosynthetic enzymes and other conserved features. floraandfona.org.in This "genome mining" approach allows for the rapid identification of candidate pathways for the synthesis of novel natural products. floraandfona.org.in
Comparative genomics involves comparing the genomes of different organisms to identify conserved genes and gene clusters. frontiersin.orgresearchgate.net If a gene cluster responsible for the synthesis of a particular compound is known in one organism, researchers can search for homologous clusters in other organisms to predict their function. researchgate.net This approach has been used to elucidate pathways for various compounds, including exopolysaccharides and antibiotics, by identifying clusters containing genes for nucleotide sugar biosynthesis, such as those for dTDP-rhamnose. frontiersin.orgnih.gov By analyzing the presence or absence of specific genes across different species, researchers can gain insights into the evolution of metabolic pathways. frontiersin.org
Table 4: Bioinformatics and Comparative Genomics Tools in Biosynthetic Pathway Research
| Approach/Tool | Function | Application in this compound Related Research | Reference |
|---|---|---|---|
| antiSMASH | Identifies biosynthetic gene clusters (BGCs) in microbial genomes. | Predicting pathways that may involve dTDP-sugar intermediates for natural product synthesis. | floraandfona.org.in |
| Comparative Genomics | Compares gene content and organization across different species. | Identifying conserved and species-specific pathways for exopolysaccharide and secondary metabolite biosynthesis. frontiersin.orgresearchgate.net Elucidating the evolution of dTDP-rhamnose biosynthetic pathways. frontiersin.org | frontiersin.orgresearchgate.netfrontiersin.org |
| KEGG Pathway Database | A collection of manually drawn pathway maps representing molecular interaction and reaction networks. | Provides reference pathways for nucleotide sugar metabolism, including those involving this compound. | kegg.jp |
| Genome Mining | Computational analysis of genomic data to identify putative BGCs. | Discovery of novel biosynthetic pathways that may utilize this compound as a precursor. | floraandfona.org.ind-nb.info |
Future Research Directions and Biotechnological Prospects
Exploring Novel dTDP-D-Glucuronate-Dependent Glycosyltransferases
Glycosyltransferases (GTs) are key enzymes that catalyze the formation of glycosidic bonds, utilizing nucleotide sugars like this compound as sugar donors. While many GTs have been identified and characterized, the vast diversity of glycoconjugates in nature suggests the existence of numerous undiscovered GTs with novel specificities and catalytic properties. Future research should focus on the exploration and characterization of novel this compound-dependent GTs from various biological sources, including bacteria, fungi, and plants. researchgate.netusu.edu
High-throughput screening methods, genomic and metagenomic analyses, and activity-based protein profiling can be employed to identify potential candidates. usu.edu Characterizing these novel enzymes will not only expand our understanding of glycosylation pathways but also provide a valuable toolbox for enzymatic synthesis of complex carbohydrates and glycoconjugates with potential applications in pharmaceuticals, materials science, and biotechnology. researchgate.net Understanding the structure-function relationships of these enzymes, potentially guided by models like the heptagonal box model developed for NDP-sugar active SDR enzymes, can facilitate the engineering of GTs with customized functions and improved catalytic efficiency. ugent.be
Engineering Microbial Systems for Tailored Glycoconjugate Production
Microbial systems offer a promising platform for the sustainable and scalable production of valuable glycoconjugates. Engineering microbial hosts to produce specific glycoconjugates that incorporate D-glucuronate residues requires the manipulation of nucleotide sugar biosynthesis pathways, including that of this compound, and the introduction or optimization of relevant glycosyltransferase genes. frontiersin.orgusu.edu
Strategies could involve enhancing the metabolic flux towards this compound synthesis, potentially by overexpressing key enzymes in its biosynthetic pathway or disrupting competing pathways. frontiersin.orgusu.edu Furthermore, introducing or engineering this compound-dependent GTs with desired acceptor specificity into microbial hosts would enable the synthesis of tailored glycoconjugates. frontiersin.orgusu.edu This approach has been successfully applied in the biosynthesis of bacterial glycoconjugate vaccines using N-linked glycosylation systems in E. coli. frontiersin.org Challenges include balancing the metabolic burden on the host organism and ensuring efficient expression and activity of the introduced enzymes. frontiersin.org Future efforts should focus on developing robust and predictable microbial cell factories for the production of a wide range of D-glucuronate-containing glycoconjugates for various industrial and therapeutic applications.
Advancing Enzyme Biocatalysis for Rare Nucleotide Sugar Synthesis
The limited availability and high cost of many rare nucleotide sugars, including some dTDP-sugars, hinder research and development in glycoscience. researchgate.net Advancing enzyme biocatalysis offers a powerful route for the efficient and cost-effective synthesis of these valuable compounds. researchgate.netnih.govacs.org
Chemoenzymatic approaches, combining enzymatic steps with chemical synthesis, can be employed to produce this compound and its derivatives from readily available starting materials. researchgate.netnih.gov Developing and optimizing multi-enzyme cascade reactions in vitro allows for the synthesis of nucleotide sugars with high yields and specificity. researchgate.netrwth-aachen.de Regeneration systems for expensive cofactors, often required in these enzymatic reactions, are crucial for improving the economic viability of large-scale production. researchgate.netillinois.edu Immobilization of enzymes can also enhance their stability and allow for repetitive use, further reducing production costs. jmb.or.kr Future research should focus on discovering and engineering enzymes with improved catalytic properties, broader substrate specificity, and enhanced stability for the efficient biocatalytic synthesis of this compound and other rare nucleotide sugars. nih.govacs.org
Elucidating Undiscovered this compound Metabolic Pathways in Diverse Organisms
While the involvement of this compound in certain biosynthetic pathways, such as the synthesis of some bacterial polysaccharides, is known, its metabolic roles in many diverse organisms remain to be fully elucidated. mdpi.com Exploring the presence and function of this compound metabolic pathways in a wider range of bacteria, archaea, fungi, protists, and less-studied eukaryotes can reveal novel biological functions and potential biotechnological applications. researchgate.netnih.govresearchgate.net
Genomic and transcriptomic analyses can help identify genes encoding enzymes potentially involved in this compound synthesis, utilization, and degradation in different organisms. researchgate.netresearchgate.net Experimental approaches, such as gene knockout or overexpression studies and metabolomic profiling, can then be used to confirm the function of these genes and map out the complete metabolic pathways. researchgate.net Comparative genomics can also provide insights into the evolution and diversity of this compound metabolism across different life forms. researchgate.net Understanding these undiscovered pathways could lead to the identification of novel enzymes, the development of new biocatalytic processes, and a deeper understanding of the biological roles of D-glucuronate-containing molecules in various organisms. For example, research is ongoing to understand D-glucuronate catabolism pathways in fungi, which appear to differ from those in bacteria and animals. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing dTDP-D-glucuronate in vitro, and how do researchers validate its structural purity?
- Methodology: Enzymatic synthesis using recombinant enzymes (e.g., glucose-1-phosphate thymidylyltransferase and dehydrogenase) is a common approach. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., and analysis) and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and molecular integrity .
Q. Which analytical techniques are most reliable for quantifying this compound in biological samples?
- Methodology: High-performance liquid chromatography (HPLC) coupled with UV detection (260 nm for nucleotide specificity) or tandem mass spectrometry (LC-MS/MS) is preferred. Calibration curves using synthesized standards are critical for accuracy, with spike-and-recovery experiments to address matrix effects .
Q. How can researchers design experiments to trace this compound’s role in bacterial polysaccharide biosynthesis?
- Methodology: Use isotopic labeling (e.g., -glucose or -glucuronic acid) to track metabolic flux. Knockout strains of biosynthetic enzymes (e.g., QdtC N-acetyltransferase) can elucidate pathway dependencies, followed by comparative polysaccharide profiling via gel electrophoresis or capillary electrophoresis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported enzyme kinetics for this compound-forming enzymes across studies?
- Methodology: Standardize assay conditions (pH, temperature, cofactor concentrations) to minimize variability. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities independently of catalytic activity. Cross-validate findings using structural data (e.g., X-ray crystallography of enzyme-substrate complexes) to identify steric or electronic influences on catalysis .
Q. How can researchers address data gaps in this compound’s interaction with non-model bacterial species?
- Methodology: Apply analog read-across strategies (e.g., using structurally similar compounds like dTDP-L-rhamnose) to infer metabolic pathways. Leverage multi-omics approaches (transcriptomics, proteomics) to identify orthologous enzymes and validate via heterologous expression in model organisms (e.g., E. coli) .
Q. What computational tools are effective for modeling the conformational dynamics of this compound in enzyme active sites?
- Methodology: Molecular dynamics (MD) simulations with force fields (e.g., CHARMM or AMBER) can predict substrate flexibility. Docking studies (AutoDock Vina, Schrödinger Suite) paired with quantum mechanics/molecular mechanics (QM/MM) analyses reveal transition-state interactions. Validate predictions via mutagenesis (e.g., alanine scanning of catalytic residues) .
Q. How do researchers reconcile discrepancies in substrate specificity among dTDP-sugar-modifying enzymes across taxa?
- Methodology: Phylogenetic analysis of enzyme families (e.g., SDR superfamily) identifies conserved motifs. Combinatorial mutagenesis and activity screening (e.g., using synthetic substrate libraries) can map specificity determinants. Structural comparisons (e.g., Pfam or AlphaFold models) highlight active-site variations .
Methodological Considerations
- Data Reproducibility : Document buffer compositions and enzyme sources (e.g., recombinant vs. native) to mitigate batch-to-batch variability .
- Contradiction Mitigation : Use orthogonal assays (e.g., enzymatic activity + structural analysis) to confirm findings .
- Ethical Compliance : For studies involving genetic manipulation, adhere to institutional biosafety protocols and cite relevant guidelines (e.g., NIH Guidelines for Recombinant DNA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
